3-(3-nitrophenyl)-1,4-benzoxazepin-5(4H)-one
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Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Activity
Synthesis and Antimicrobial Elucidation : The compound has been used in the synthesis of [1,2,4]‐Triazole‐3‐thione derivatives, which have shown significant antibacterial and antifungal activities. These compounds are characterized using spectral techniques like IR and NMR (Gondhani et al., 2013).
Antimicrobial Activity of 1,2,4-Triazoles : Derivatives containing 3-(3-nitrophenyl)-1,4-benzoxazepin-5(4H)-one have been synthesized and screened for antibacterial and antifungal activity. These compounds displayed significant antibacterial effects (Roy et al., 2005).
Synthesis of Substituted Derivatives
Substituted 1,4-Benzoxazepin-3-one Derivatives : A synthesis method for substituted 1,4-benzoxazepin-3-one derivatives, starting from salicylaldehyde, aniline, and chloroacetyl chloride, has been described. These derivatives have been confirmed using X-Ray analysis (Mérour et al., 2004).
Synthesis of Benzoxazepine Derivatives : New 5-HT1A receptor agonists possessing a 1,4-benzoxazepine scaffold have been synthesized. These compounds have shown high affinity for the 5-HT1A receptor and significant neuroprotective activity (Kamei et al., 2001).
Structural and Vibrational Properties
- Molecular and Crystal Structures : Studies on the molecular and crystal structures of derivatives, including experimental FTIR and FT-Raman spectra combined with DFT calculations, have been conducted. This provides insights into their stability and reactivity (Castillo et al., 2017).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, potentially leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Compounds with similar structures have been found to have a variety of biological effects, including antiviral, anti-inflammatory, and anticancer activities .
properties
IUPAC Name |
3-(3-nitrophenyl)-4H-1,4-benzoxazepin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c18-15-12-6-1-2-7-14(12)21-9-13(16-15)10-4-3-5-11(8-10)17(19)20/h1-9H,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INORVOOKGOOGDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=CO2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-nitrophenyl)-1,4-benzoxazepin-5(4H)-one |
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